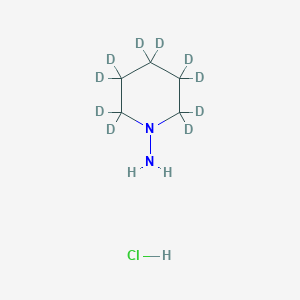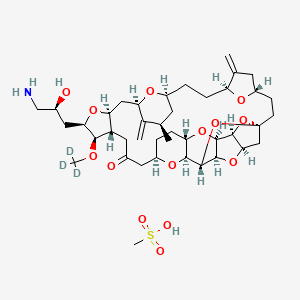
BuChE-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BuChE-IN-3, also known as Butyrylcholinesterase Inhibitor 3, is a potent inhibitor of the enzyme butyrylcholinesterase. This enzyme is involved in the hydrolysis of esters of choline, including acetylcholine, and plays a significant role in cholinergic neurotransmission. Inhibitors of butyrylcholinesterase are of great interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where they help increase the levels of acetylcholine in the brain, thereby improving cognitive function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BuChE-IN-3 typically involves the combination of specific pharmacophoric fragments to achieve the desired inhibitory activity. One common synthetic route involves the combination of flurbiprofen and isoniazide. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: BuChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated solvents and bases like sodium hydroxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
BuChE-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of enzyme inhibition and reaction mechanisms.
Biology: Employed in the investigation of cholinergic neurotransmission and its role in neurodegenerative diseases.
Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
BuChE-IN-3 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets of this compound include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The compound forms a stable complex with the enzyme, blocking its activity and enhancing cholinergic neurotransmission .
Comparación Con Compuestos Similares
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor with dual activity against acetylcholinesterase and butyrylcholinesterase.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors .
Uniqueness of BuChE-IN-3: this compound is unique in its high selectivity and potency against butyrylcholinesterase compared to other inhibitors. Its balanced bioactivity and lower toxicity make it a promising candidate for therapeutic applications. Additionally, this compound exhibits better α-chymotrypsin activity compared to flurbiprofen, further highlighting its potential as a multi-target therapeutic agent .
Propiedades
Fórmula molecular |
C21H21F2N3O4S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-[[7-(2-fluorophenyl)-2,2-dioxo-3,4-dihydrooxathiino[6,5-c]pyrazol-5-yl]methyl-[(4-fluorophenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C21H21F2N3O4S/c22-16-7-5-15(6-8-16)13-25(10-11-27)14-19-17-9-12-31(28,29)30-21(17)26(24-19)20-4-2-1-3-18(20)23/h1-8,27H,9-14H2 |
Clave InChI |
NXNQFAFCHYMMPB-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)OC2=C1C(=NN2C3=CC=CC=C3F)CN(CCO)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)


